molecular formula C21H16N2O B1458953 N-(6-methylphenanthridin-8-yl)benzamide CAS No. 861814-97-3

N-(6-methylphenanthridin-8-yl)benzamide

Cat. No.: B1458953
CAS No.: 861814-97-3
M. Wt: 312.4 g/mol
InChI Key: VPFWDOCVUWYSJX-UHFFFAOYSA-N
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Description

N-(6-Methylphenanthridin-8-yl)benzamide is a chemical compound with the molecular formula C 21 H 16 N 2 O and a molecular weight of 312.36 g/mol . It is supplied with a high purity level, typically not less than 98% . The compound's structure features a benzamide group attached to a 6-methylphenanthridine system, a scaffold often investigated for its potential biological activities. Researchers value this compound as a key intermediate or target molecule in various medicinal chemistry and drug discovery projects. Its structure suggests potential for applications in developing probes for biological systems and investigating interactions with cellular targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

861814-97-3

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(6-methylphenanthridin-8-yl)benzamide

InChI

InChI=1S/C21H16N2O/c1-14-19-13-16(23-21(24)15-7-3-2-4-8-15)11-12-17(19)18-9-5-6-10-20(18)22-14/h2-13H,1H3,(H,23,24)

InChI Key

VPFWDOCVUWYSJX-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methyl group in N-(6-methylphenanthridin-8-yl)benzamide may improve membrane permeability compared to bulkier substituents (e.g., pentadecyl in CTPB) .

Anticancer Potential

  • CTPB and CTB : These benzamide derivatives exhibit dual roles as HAT activators (CTPB) or inhibitors (anacardic acid analogs), demonstrating structure-dependent modulation of epigenetic targets .
  • N-(Phenylcarbamoyl) Benzamide : Demonstrated cytotoxic effects in preliminary studies, highlighting the role of carbamoyl groups in bioactivity .

ADMET and Pharmacokinetic Profiles

While ADMET data for this compound is unavailable, comparisons can be drawn from similar compounds:

  • N-(Phenylcarbamoyl) Benzamide : Predicted to have moderate intestinal absorption and low blood-brain barrier penetration, typical of polar benzamide derivatives .
  • CTPB : The pentadecyl chain likely increases metabolic stability but may reduce solubility, a trade-off avoided by the methyl group in the target compound .

Preparation Methods

Amide Bond Formation via Silica and Palladium Catalysis

One of the foundational steps in the synthesis of N-(6-methylphenanthridin-8-yl)benzamide is the formation of the amide bond between the benzoyl moiety and the phenanthridinyl amine. A sustainable method involves the use of activated K60 silica as a catalyst for direct amide bond formation. This method has been shown to efficiently catalyze the coupling of aromatic amines with carboxylic acids or their derivatives under mild conditions, minimizing the use of hazardous reagents.

  • Catalyst: Activated K60 silica
  • Substrates: Aromatic amines (e.g., 6-methylphenanthridin-8-amine) and benzoyl derivatives
  • Reaction Conditions: Typically carried out under reflux or mild heating, with solvent and catalyst optimization to maximize yield
  • Advantages: Sustainable, avoids harsh coupling reagents, and allows for substrate scope expansion

However, limitations exist with bulky or polar substrates, which may affect reaction efficiency.

Palladium-Catalyzed Intramolecular C–H Arylation and Cyclization

The phenanthridine core, including the 6-methyl substitution, is often constructed via palladium-catalyzed intramolecular C–H arylation. This method allows for the cyclization of N-arylbenzamide precursors to form phenanthridin-6(5H)-one derivatives, closely related to the target compound.

  • Catalyst: Palladium complexes such as Pd(tfs)2(MeCN)2
  • Mechanism: Involves oxidative C–H activation followed by intramolecular arylation to form the phenanthridine ring system.
  • Reaction Outcome: Formation of phenanthridin-6(5H)-one derivatives, which can be further modified to introduce methyl groups at the 6-position.
  • Selectivity: High selectivity towards phenanthridinone products, although side products may form due to homo-coupling or other pathways.

This approach is useful for synthesizing complex phenanthridine-based amides, including this compound, by starting from appropriately substituted benzamide precursors.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Advantages Limitations
Silica-Catalyzed Amide Formation Activated K60 silica, aromatic amines, benzoyl derivatives Mild heating or reflux, solvent-dependent Sustainable, avoids harsh reagents Limited with bulky/polar substrates
Pd-Catalyzed Intramolecular C–H Arylation Pd(tfs)2(MeCN)2, N-arylbenzamide precursors Oxidative conditions, heating High selectivity, forms phenanthridinone core Side products possible, requires Pd catalyst
Cyclo-Condensation Approach 2-Hydroxybenzaldehyde derivatives, benzoylglycine, acetic anhydride Reflux in acetic anhydride & sodium acetate Simple setup, yields complex benzamides May require adaptation for phenanthridine

Detailed Research Findings

  • Ledingham (2016) demonstrated the use of silica and palladium catalysis for amide bond formation and intramolecular C–H functionalization to synthesize phenanthridinone derivatives. The Pd-catalyzed route showed high selectivity for phenanthridinones, including methyl-substituted analogs, though challenges remain in one-pot syntheses and with substrate scope.

  • The palladium catalyst Pd(tfs)2(MeCN)2 was characterized by X-ray diffraction and shown to exist in a cis-configuration, crucial for its catalytic activity in forming phenanthridinones from N-phenylbenzamide derivatives.

  • Mechanistic studies revealed multiple palladium species in the catalytic cycle and proposed pathways for the formation of phenanthridinone products via oxidative C–H activation and intramolecular arylation.

  • Alternative synthetic strategies involving cyclo-condensation and benzoylglycine derivatives have been successfully employed for related benzamide compounds, providing a potential route for derivatives of this compound.

Q & A

Q. Q. Resolving conflicting reports on benzamide cytotoxicity: How to reconcile IC50_{50} variability?

  • Factors to Investigate :
  • Cell Line Variability : HeLa vs. MCF-7 may differ in drug uptake (e.g., P-gp expression).
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters bioavailability .
  • Batch Purity : Confirm compound integrity via NMR (>95% purity; residual solvents <0.1%) .

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